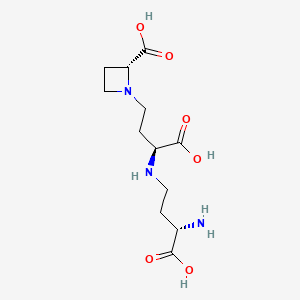

(R,S,S)-nicotianamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,S,S)-nicotianamine is a nicotianamine. It derives from a (R)-azetidine-2-carboxylic acid. It is an enantiomer of a (S,R,R)-nicotianamine.

Aplicaciones Científicas De Investigación

Metal Homeostasis and Detoxification

Role in Plant Metal Homeostasis

Nicotianamine is synthesized from S-adenosylmethionine and is vital for the transport and storage of essential metals such as iron, zinc, copper, and manganese within plant tissues. It forms stable complexes with these metals, which facilitates their movement through the plant's vascular system and helps mitigate metal toxicity under stress conditions.

- Case Study: Transgenic Plants

Research has demonstrated that transgenic plants overexpressing nicotianamine synthase exhibit enhanced tolerance to metal stress. For instance, transgenic Arabidopsis and tobacco plants with increased nicotianamine levels showed improved growth in nickel-rich soils without exhibiting toxicity symptoms . This indicates the potential of nicotianamine in developing crops that can thrive in contaminated environments.

Enhancing Iron Bioavailability

Nicotianamine as an Iron Chelator

Nicotianamine has been shown to significantly enhance the bioavailability of iron in various plant species. It acts by forming soluble complexes with iron, which are more readily absorbed by both plants and animals.

- Case Study: Rice Biofortification

In a study involving rice, the overexpression of the OsNAS1 gene led to a substantial increase in nicotianamine concentrations in rice grains. This resulted in doubled iron bioavailability compared to control lines when tested using an in vitro model simulating human digestion . Such findings suggest that enhancing nicotianamine levels in staple crops could combat iron deficiency anemia in populations reliant on rice as a dietary staple.

Applications in Phytoremediation

Utilization for Soil Remediation

Due to its ability to chelate heavy metals, nicotianamine holds promise for use in phytoremediation strategies aimed at cleaning up contaminated soils. Plants engineered to produce higher levels of nicotianamine can potentially extract and sequester harmful metals from the soil.

- Data Table: Phytoremediation Potential of Nicotianamine

| Plant Species | Metal Tolerance | Nicotianamine Level | Remediation Efficacy |

|---|---|---|---|

| Arabidopsis thaliana | High | Increased | Effective |

| Nicotiana tabacum | Moderate | Increased | Moderate |

| Zea mays | High | Moderate | Effective |

Biotechnological Applications

Enzymatic Synthesis and Industrial Use

The enzymatic pathways involving nicotianamine are being explored for biotechnological applications, including the synthesis of pharmaceuticals and other valuable compounds. The ability of nicotianamine to facilitate metal ion transport can be harnessed for producing chiral compounds through biocatalysis.

- Case Study: Enzymatic Pathways

Research indicates that enzymes involved in nicotianamine biosynthesis can be utilized for synthesizing complex organic molecules more sustainably than traditional chemical methods . This can lead to reduced environmental impact and increased efficiency in industrial processes.

Propiedades

Fórmula molecular |

C12H21N3O6 |

|---|---|

Peso molecular |

303.31 g/mol |

Nombre IUPAC |

(2R)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m0/s1 |

Clave InChI |

KRGPXXHMOXVMMM-XHNCKOQMSA-N |

SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |

SMILES isomérico |

C1CN([C@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N |

SMILES canónico |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.